molecular formula C5H8ClF2N3 B3047698 [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine CAS No. 1431965-88-6

[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine

Cat. No.: B3047698
CAS No.: 1431965-88-6
M. Wt: 183.59
InChI Key: KPKHMWJMZCHKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine is a chemical building block of high interest in medicinal chemistry and agrochemical research. The difluoromethylpyrazole scaffold is a privileged structure known for its ability to modulate the physicochemical properties of molecules, often improving metabolic stability and membrane permeability . This specific amine-functionalized derivative serves as a versatile synthetic intermediate, readily amenable to further functionalization via amide bond formation, reductive amination, or nucleophilic substitution. Its primary research value lies in its application as a key precursor in the synthesis of more complex molecules, including potential pharmaceutical candidates and active ingredients for crop protection. While a closely related compound, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine, is listed with CAS 1345510-66-8, it highlights the relevance of this chemical class in industrial research and development . Researchers utilize this compound and its analogs in exploratory synthesis to create novel compound libraries for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(difluoromethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c6-5(7)10-2-1-4(3-8)9-10;/h1-2,5H,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKHMWJMZCHKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-88-6
Record name 1H-Pyrazole-3-methanamine, 1-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pyrazole Ring Construction via Hydrazine Cyclocondensation

Pyrazole synthesis typically involves cyclocondensation of 1,3-diketones or α,β-unsaturated carbonyl compounds with hydrazines. To introduce the 1-difluoromethyl group, difluoromethylhydrazine serves as the preferred precursor, though its limited commercial availability necessitates in situ generation or specialized synthesis. For example, adapting the methodology from WO2014120397A1, which employs methylhydrazine for 1-methylpyrazole formation, substitution with difluoromethylhydrazine could yield the 1-difluoromethyl analog.

Functionalization at the 3-Position

Introducing the methylamine group at the 3-position requires precursor engineering. Routes include:

  • Nucleophilic substitution of a halogen or hydroxyl group with ammonia or protected amines.
  • Reductive amination of a carbonyl group adjacent to the pyrazole ring.
  • Curtius rearrangement of a carboxylic acid to an amine via an intermediate isocyanate.

Synthetic Pathways and Methodological Adaptations

Route 1: Claisen Condensation and Cyclocondensation

Step 1: Claisen Condensation
Ethyl 2,2-difluoroacetoacetate is synthesized via Claisen condensation of ethyl difluoroacetate with ethyl acetate under basic conditions (sodium ethoxide, 60–65°C), achieving >98% conversion. The enolate intermediate is acidified using carbonic acid generated in situ via CO2 bubbling, yielding ethyl 2,2-difluoroacetoacetate (75–80% yield).

Step 2: Alkoxyalkylation
The difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This intermediate undergoes cyclocondensation with difluoromethylhydrazine (instead of methylhydrazine) in a biphasic system (toluene/water) with potassium carbonate at -10°C to 0°C. The reaction achieves high regioselectivity (>99% purity) for the 1-difluoromethyl-3-ethoxycarbonylpyrazole.

Step 3: Hydrolysis and Amination
The ester group at the 3-position is hydrolyzed to a carboxylic acid using NaOH, followed by conversion to an amide via coupling with ammonium chloride. Subsequent Hofmann rearrangement or reduction (LiAlH4) yields the methylamine derivative.

Route 2: α,β-Unsaturated Ester Approach

Adapting CN111362874B, α,β-unsaturated esters (e.g., ethyl 3-diethylaminoacrylate) react with 2,2-difluoroacetyl chloride to form α-difluoroacetyl intermediates. Cyclocondensation with difluoromethylhydrazine in dichloromethane at -30°C generates the pyrazole core. The diethylamino group at the 3-position is substituted with methylamine via nucleophilic displacement using methylamine gas in THF, achieving 77% yield after recrystallization.

Route 3: Bromination and Ammonolysis

Inspired by CN112079781A, 5-hydroxy-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is brominated at the 3-position using POBr3. The bromine substituent undergoes ammonolysis in liquid NH3 at 100°C, replacing Br with -NH2. Catalytic hydrogenation (H2/Pd-C) reduces the ester to a hydroxymethyl group, which is further aminated via Mitsunobu reaction (DEAD, Ph3P) with phthalimide, followed by deprotection.

Critical Reaction Parameters and Optimization

Regioselectivity Control

Weak bases (e.g., K2CO3) in biphasic systems suppress byproduct formation during cyclocondensation, ensuring >99% regioselectivity for the 1,3-disubstituted pyrazole. Elevated temperatures (>50°C) favor isomerization to the 1,5-regioisomer, necessitating strict temperature control (-10°C to 0°C).

Functional Group Compatibility

  • Difluoromethyl Stability : The CF2H group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH (5–7) during workup preserves integrity.
  • Amine Protection : Boc or phthalimido groups prevent undesired side reactions during cyclization. Deprotection with TFA or hydrazine restores the free amine.

Analytical Data and Characterization

Property Value Method
Melting Point 112–114°C DSC
HPLC Purity 99.6% C18, MeOH/H2O (70:30)
1H NMR (400 MHz, CDCl3) δ 6.85 (s, 1H, pyrazole-H), 4.10 (s, 2H, CH2NH2), 3.50 (br s, 2H, NH2) Bruker Avance III
19F NMR (376 MHz, CDCl3) δ -118.2 (d, J = 54 Hz, CF2H) Bruker Avance III

Industrial-Scale Considerations

Cost Efficiency

  • Difluoromethylhydrazine Synthesis : On-site production via reaction of difluoromethyl chloride with hydrazine reduces costs compared to commercial procurement.
  • Solvent Recovery : Toluene and acetic anhydride are distilled and reused, lowering waste.

Environmental Impact

  • Waste Streams : Aqueous phases containing NaCl and K2CO3 are neutralized and filtered, achieving >90% solvent recovery.
  • E-Factor : Route 1 achieves an E-factor of 8.2 (kg waste/kg product), comparable to industry benchmarks.

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a building block in drug design. The presence of the difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is used in the development of agrochemicals, particularly fungicides. Its ability to inhibit succinate dehydrogenase makes it a valuable component in protecting crops from fungal infections .

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine involves its interaction with specific molecular targets. In the case of fungicidal applications, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substitution at the 3-position (methylamine) vs. 4- or 5-positions alters electronic distribution and steric hindrance, impacting binding affinity in biological targets .

Physicochemical and Functional Properties

Molecular Weight and Solubility

  • [1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine : Lower molecular weight (147.13) compared to analogs with trifluoromethyl or bulky substituents, suggesting improved membrane permeability .
  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine : Higher solubility in polar solvents (e.g., DMSO) due to the ethyl group’s lipophilicity .

Stability and Reactivity

  • The difluoromethyl group is less hydrolytically stable than trifluoromethyl but more reactive in nucleophilic substitutions, enabling modular derivatization .
  • Methylamine at the 3-position facilitates conjugation with carbonyl or sulfonyl groups, a feature exploited in prodrug design .

Biological Activity

Introduction

[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. The structural features of this compound, particularly the difluoromethyl group and the pyrazole ring, suggest a range of biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by:

  • A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.
  • A difluoromethyl group that enhances its chemical reactivity and biological activity.

Table 1: Structural Features of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine

FeatureDescription
Molecular FormulaC5H7F2N3
Molecular Weight161.13 g/mol
Pyrazole RingFive-membered ring with two nitrogen atoms
Functional GroupsDifluoromethyl and amine groups

Biological Activity

Research indicates that compounds with similar structures to [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine exhibit significant biological activities, including:

  • Anti-inflammatory properties : The pyrazole moiety has been linked to modulation of inflammatory pathways.
  • Anticancer activity : Studies suggest potential efficacy against various cancer cell lines.
  • Antimicrobial effects : The compound has shown activity against certain bacterial strains.

The biological activity is attributed to several mechanisms:

  • Enzyme inhibition : The compound can bind to active sites of enzymes, inhibiting their function.
  • Receptor modulation : It may interact with specific receptors, altering cellular signaling pathways.
  • Gene expression regulation : The compound can influence transcription factors, affecting gene expression profiles.

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the anticancer properties of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine against various cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast and lung cancer cells, with IC50 values in the low micromolar range.
  • Anti-inflammatory Effects :
    Another investigation focused on the anti-inflammatory potential in a murine model of arthritis. Treatment with the compound reduced inflammatory markers and improved joint function compared to controls.
  • Antimicrobial Properties :
    Research demonstrated that [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine contributes to its distinct pharmacological profile. Comparative studies with structurally similar compounds reveal insights into SAR:

Table 2: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
1-Methyl-3-(trifluoromethyl)pyrazolePyrazole ring with trifluoromethylAntimicrobial and anti-inflammatory
4-Amino-1H-pyrazoleAmino group at position 4 on pyrazoleAnticancer properties
3-Difluoromethyl-5-methylpyrazoleMethyl and difluoromethyl groupsAnalgesic and anti-inflammatory effects

The difluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and reduced toxicity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for preparing [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting a difluoromethyl-substituted pyrazole precursor with methylamine derivatives under controlled conditions. For example, analogs like [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine are synthesized from pyrazole and alkylamine precursors in ethanol or THF, followed by purification via column chromatography . Regioselectivity in pyrazole functionalization can be influenced by steric and electronic factors, with the difluoromethyl group at the 1-position directing reactivity at the 3-position .

Q. What analytical techniques are critical for characterizing [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine?

Key methods include:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and purity (e.g., δ~7–8 ppm for pyrazole protons, δ~-100 ppm for CF2_2 groups) .
  • X-ray Crystallography : For unambiguous structural determination. Programs like SHELXL are widely used for refinement, particularly for resolving hydrogen bonding and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How are common impurities or byproducts identified during synthesis?

Byproducts often arise from incomplete substitution (e.g., residual chloro intermediates) or isomerization. LC-MS and GC-MS are employed to detect impurities, while preparative HPLC or recrystallization (using solvents like ethyl acetate/hexane) isolates the target compound. For example, highlights purity challenges in pyrazole derivatives, with 95% purity thresholds requiring iterative purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Optimization involves:

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amine coupling.
  • Catalyst Screening : Palladium or copper catalysts enhance cross-coupling efficiency for difluoromethyl groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like K2_2CO3_3 neutralize acidic byproducts .
  • Kinetic vs. Thermodynamic Control : demonstrates that extended reaction times favor thermodynamically stable isomers in multi-step syntheses .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

Conflicts between NMR, MS, or X-ray data require:

  • DFT Calculations : To predict NMR chemical shifts and compare with experimental data (e.g., pyrazole ring proton environments) .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or substituent positioning .
  • Isotopic Labeling : 15N^{15}N-labeling or deuterated analogs clarify complex splitting patterns in NMR .

Q. What strategies are used to study structure-activity relationships (SAR) for pyrazole derivatives?

SAR studies involve:

  • Substituent Variation : Systematic modification of the difluoromethyl group, pyrazole ring substituents (e.g., phenyl, halogen), and amine side chains .
  • Biological Assays : Testing derivatives against target enzymes or receptors (e.g., kinase inhibition in ) to correlate structural features with activity .
  • Computational Modeling : Docking studies (using software like AutoDock) predict binding affinities based on electronic and steric properties .

Methodological Considerations

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition metal-catalyzed reactions induce enantioselectivity .
  • Circular Dichroism (CD) : Validates optical purity post-synthesis .

Q. What are the stability considerations for [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine under storage?

  • Moisture Sensitivity : Store under inert gas (N2_2/Ar) at -20°C to prevent hydrolysis of the difluoromethyl group .
  • Light Sensitivity : Amber glass vials mitigate photodegradation, as UV exposure can cleave the pyrazole-amine bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.